
3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile is an organic compound characterized by the presence of four butylsulfanyl groups attached to a benzene ring, along with two cyano groups at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile typically involves the reaction of a suitable benzene derivative with butylsulfanyl groups and cyano groups. One common method involves the use of Friedel-Crafts alkylation reactions, where butylsulfanyl groups are introduced onto the benzene ring. The cyano groups can be added through nucleophilic substitution reactions using suitable cyanating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile involves its interaction with molecular targets through its functional groups. The butylsulfanyl groups can participate in redox reactions, while the cyano groups can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN): A compound with similar cyano groups but different substituents on the benzene ring.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)benzene (4DPAIPN): Another compound with cyano groups and different electron-donating groups.
Uniqueness
3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile is unique due to the presence of butylsulfanyl groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
102232-01-9 |
|---|---|
Molekularformel |
C24H36N2S4 |
Molekulargewicht |
480.8 g/mol |
IUPAC-Name |
3,4,5,6-tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C24H36N2S4/c1-5-9-13-27-21-19(17-25)20(18-26)22(28-14-10-6-2)24(30-16-12-8-4)23(21)29-15-11-7-3/h5-16H2,1-4H3 |
InChI-Schlüssel |
BXGRYUAPATZUMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=C(C(=C(C(=C1C#N)C#N)SCCCC)SCCCC)SCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


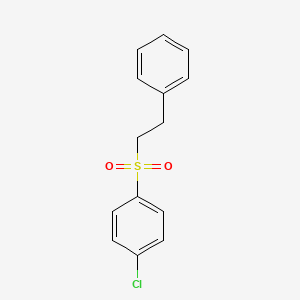
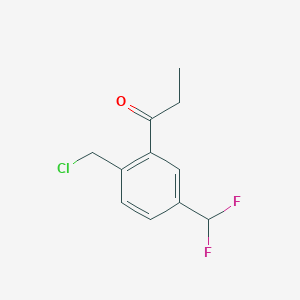
![N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14070749.png)



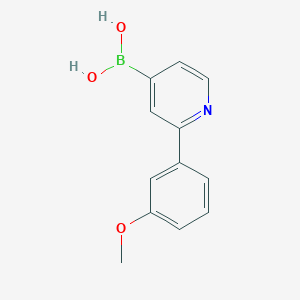
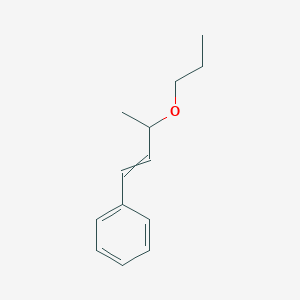
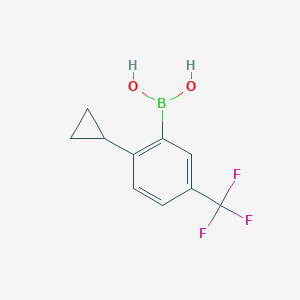
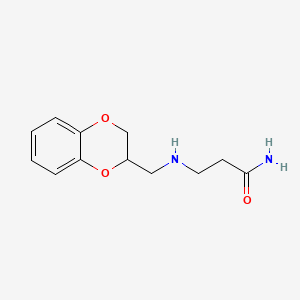
![3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate](/img/structure/B14070789.png)
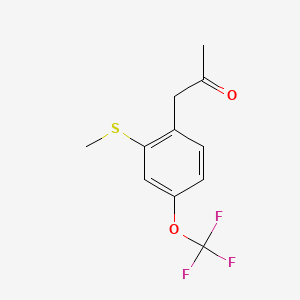

![4-{(E)-[3-(4-Carboxyanilino)prop-2-en-1-ylidene]amino}benzoic acid](/img/structure/B14070832.png)
